2-Bromopropyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

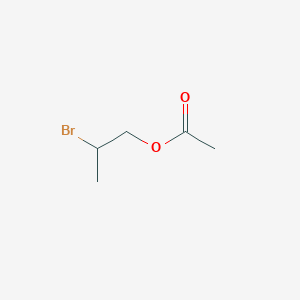

2-Bromopropyl acetate is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromopropyl acetate is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

- Alkylation Reactions : The compound can act as an alkylating agent, introducing bromopropyl groups into various substrates. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis of X-ray Contrast Agents : One notable application involves its use in the preparation of nonionic X-ray contrast agents. For instance, this compound is a precursor in synthesizing 5-[N-(2-acetoxyethyl) acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, which is essential for medical imaging techniques .

Medicinal Chemistry

In medicinal chemistry, this compound's role extends beyond mere synthesis; it is involved in developing therapeutic agents.

- Anticancer Research : The compound has been investigated for its potential cytotoxic effects on cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in specific cancer cells, suggesting its utility in cancer therapy .

- Drug Development : The compound serves as a building block for various pharmaceutical compounds. Its ability to modify biological molecules makes it a candidate for drug design and development.

Solvent Applications

Due to its chemical properties, this compound is also employed as a solvent in chemical reactions and processes.

- Extraction Processes : It can be used as a solvent for extracting specific compounds from mixtures due to its favorable solubility characteristics. This property is particularly beneficial in the food and fragrance industries.

- Analytical Chemistry : In analytical applications, this compound may be used as a solvent or reagent in chromatographic techniques, aiding in the separation and analysis of complex mixtures .

Industrial Applications

The compound finds applications beyond laboratory settings:

- Chemical Manufacturing : It serves as an intermediate in the production of other chemicals, contributing to various industrial processes.

- Formulation of Coatings and Adhesives : Its properties make it suitable for use in formulating coatings and adhesives that require specific performance characteristics.

Case Study 1: Synthesis of Nonionic X-ray Contrast Agents

A significant study highlighted the synthesis of nonionic X-ray contrast agents using this compound. The process involved multiple steps where the compound acted as a key intermediate, demonstrating its importance in medical imaging technology .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of derivatives of this compound revealed promising results against certain cancer cell lines. The findings indicated that these derivatives could induce apoptosis effectively, warranting further investigation into their therapeutic potential .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 2-bromopropyl acetate acts as a leaving group, making the compound highly reactive in Sₙ2 and Sₙ1 mechanisms. Common nucleophiles include hydroxide, amines, and thiols.

Example Reactions:

-

Hydroxide Attack :

C5H9BrO2+NaOH→C5H10O3+NaBr

Reaction with aqueous NaOH replaces bromine with a hydroxyl group, yielding 2-hydroxypropyl acetate :This reaction proceeds via an Sₙ2 mechanism due to the steric hindrance of the secondary bromide .

-

Ammonolysis :

C5H9BrO2+NH3→C5H11NO2+HBr

Treatment with ammonia produces 2-aminopropyl acetate , a precursor for pharmaceuticals:The reaction requires polar aprotic solvents like DMF for optimal yields .

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form propene and acetic acid .

Mechanism and Conditions:

-

Heating with a concentrated ethanolic NaOH solution triggers E2 elimination:

C5H9BrO2+NaOH→C3H6+CH3COONa+H2O+NaBrThe reaction favors high temperatures (80–100°C) and reflux conditions .

Key Data:

| Condition | Product Yield | Byproducts |

|---|---|---|

| Ethanolic NaOH, 80°C | 85–90% | Acetic acid, NaBr |

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

C5H9BrO2+H2OH+C3H7BrO+CH3COOH -

Basic Hydrolysis (Saponification) :

C5H9BrO2+NaOH→C3H7BrONa+CH3COONa

Alkylation Reactions

As an alkylating agent, this compound transfers its propyl group to nucleophiles like thiols or enolates:

Example :

Reaction with sodium ethoxide generates 2-ethoxypropyl acetate :

C5H9BrO2+NaOEt→C7H14O3+NaBr

This reaction is critical in synthesizing ether-based polymers .

Propiedades

Fórmula molecular |

C5H9BrO2 |

|---|---|

Peso molecular |

181.03 g/mol |

Nombre IUPAC |

2-bromopropyl acetate |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3 |

Clave InChI |

XCOBTKAHXPWRJI-UHFFFAOYSA-N |

SMILES canónico |

CC(COC(=O)C)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.